2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a fused cyclohepta[c]pyridazinone core and a 6-(trifluoromethoxy)-1,3-benzothiazol-2-yl substituent. The trifluoromethoxybenzothiazole group introduces strong electron-withdrawing properties and lipophilicity, which may enhance membrane permeability and target binding .
Properties
Molecular Formula |
C19H17F3N4O3S |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide |
InChI |
InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-12-6-7-14-15(9-12)30-18(23-14)24-16(27)10-26-17(28)8-11-4-2-1-3-5-13(11)25-26/h6-9H,1-5,10H2,(H,23,24,27) |
InChI Key |
ATHISIDYELEGFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NC3=NC4=C(S3)C=C(C=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Under High-Pressure Conditions
The Q-Tube reactor methodology, as demonstrated in analogous thiazolopyridazine syntheses, enables efficient cyclocondensation.
Representative Procedure :
-
Charge 3-oxo-2-arylhydrazonopropanal (1.0 equiv) and 4-thiazolidinone (1.2 equiv) into a Q-Tube reactor.
-
Add acetic acid (5 vol%) as catalyst.
-
Pressurize to 15 bar with nitrogen.
-
Heat at 150°C for 8 hr.
-
Cool to 25°C and isolate product via vacuum filtration.
Key Advantages :
Alternative Ring-Closing Metathesis (RCM) Approach
Patent data reveals RCM strategies for constructing medium-sized N-heterocycles:
Reaction Scheme :
Conditions :
Functionalization of the Benzothiazole Moiety
Synthesis of 6-(Trifluoromethoxy)-1,3-benzothiazol-2-amine
A three-step sequence adapted from antibacterial agent syntheses:
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Nitration of 4-TFM-phenol | HNO₃/H₂SO₄, 0°C → 25°C, 4 hr | 89% |
| 2 | Reduction to amine | H₂/Pd-C, EtOH, 50 psi, 12 hr | 95% |
| 3 | Cyclization with CS₂ | KOH/EtOH, reflux, 6 hr | 78% |
Critical Note : The trifluoromethoxy group requires protection during nitration using acetyl chloride to prevent demethylation.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Standard protocol for acid-amine conjugation:
Procedure :
-
Dissolve 2-(3-oxocyclohepta[c]pyridazin-2-yl)acetic acid (1.0 equiv) in DMF.
-
Add HOBt (1.5 equiv), EDCI (1.5 equiv), and DIPEA (3.0 equiv).
-
Stir at 0°C for 30 min.
-
Add 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine (1.1 equiv).
-
Warm to 25°C and stir for 12 hr.
-
Quench with ice-water and extract with EtOAc.
Optimization Data :
| Coupling Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 74 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 68 |
| HATU | DMF | 25 | 81 |
Enzymatic Aminolysis
Emerging methodology from green chemistry applications:
Biocatalytic System :
-
Enzyme: Candida antarctica lipase B (CAL-B)
-
Solvent: tert-Butanol
-
Substrate ratio: Acid:Amine = 1:2
-
Conversion: 92% in 48 hr at 35°C
Integrated Multi-Step Synthesis
Combining the above methodologies, a representative large-scale synthesis involves:
Stepwise Process :
-
Cyclohepta[c]pyridazinone Formation
-
Acetic Acid Side Chain Installation
-
Reagent: Bromoacetyl bromide
-
Base: K₂CO₃ in acetone
-
Reaction time: 6 hr
-
Yield: 91%
-
-
Benzothiazole Amine Preparation
-
Final Amide Coupling
-
HATU-mediated conjugation
-
Crude purity: 95% by HPLC
-
Isolated yield: 78%
-
Analytical Characterization Data
Spectroscopic Profiles :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz) | δ 12.34 (s, 1H, NH), 8.21 (d, J=8.4 Hz, 1H), 4.62 (s, 2H, CH₂CO), 3.02-2.85 (m, 4H, cycloheptane) |
| ¹³C NMR (101 MHz) | δ 170.5 (C=O), 163.2 (C=N), 121.5 (q, J=320 Hz, CF₃O) |
| HRMS | m/z 439.0982 [M+H]⁺ (calc. 439.0973) |
Challenges and Optimization Opportunities
-
Trifluoromethoxy Group Stability
-
Ring Strain in Cyclohepta[c]pyridazinone
-
Amine Nucleophilicity
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves halogenated reagents to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenated compounds for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structural analogues and their distinguishing features:
Physicochemical and Pharmacokinetic Insights
- Lipophilicity : The trifluoromethoxy group in the target compound enhances logP compared to analogues with smaller substituents (e.g., methyl or methoxy groups). This property may improve blood-brain barrier penetration but could increase hepatotoxicity risks .
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The compound features a unique structure characterized by:
- A cycloheptane ring fused with a pyridazine moiety.
- An acetamide functional group.
- A benzothiazole unit substituted with a trifluoromethoxy group.
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising aspects:
Anticancer Activity
Several studies have indicated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : The compound was tested against multiple tumor cell lines and demonstrated selective cytotoxicity. The structure-function relationship was explored to identify key features contributing to its activity .
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been highlighted through various assays:
- Inhibition of Bacterial Growth : Preliminary tests suggest that the compound may inhibit the growth of certain bacteria, including Helicobacter pylori, which is known to be associated with gastric diseases .
The mechanisms underlying the biological activities of this compound are still under investigation. However, insights from related compounds suggest:
- Enzyme Inhibition : Similar structures have been shown to inhibit key enzymes involved in tumor progression and bacterial metabolism. For example, urease inhibition has been noted in related studies .
Case Study 1: Cytotoxicity Assessment
In a study evaluating the cytotoxic effects of related compounds on human cancer cell lines:
- Methodology : Various concentrations of the compound were applied to cultured cancer cells.
- Results : Significant cell death was observed at higher concentrations, indicating a dose-dependent response.
Case Study 2: Antimicrobial Activity Evaluation
A separate study focused on the antimicrobial properties:
- Methodology : The compound was tested against Helicobacter pylori using standard disk diffusion methods.
- Results : Zones of inhibition were measured, showing effective antimicrobial activity comparable to established antibiotics.
Data Tables
| Property | Value/Observation |
|---|---|
| Molecular Formula | C₁₄H₁₄F₃N₃O₂S |
| CAS Number | 1232810-21-7 |
| Anticancer Activity | Cytotoxic against multiple cancer cell lines |
| Antimicrobial Activity | Effective against H. pylori |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, typically starting with the preparation of the cyclohepta[c]pyridazinone and benzothiazole precursors. Key steps include:
- Cyclization : Formation of the cyclohepta[c]pyridazinone core via intramolecular cyclization under acidic or basic conditions (e.g., using HCl or KOH) .
- Acetamide linkage : Coupling the pyridazinone intermediate with the 6-(trifluoromethoxy)benzothiazol-2-amine derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
- Optimization : Reaction temperatures (typically 0–25°C for coupling) and solvent choices (e.g., DMF for solubility) are critical to achieving yields >70% and purity >95% .
Validation : Monitor intermediates via TLC and characterize final products using H/C NMR and HRMS .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) :
- H NMR to verify proton environments (e.g., trifluoromethoxy group at δ 7.2–7.5 ppm, pyridazinone carbonyl at δ 165–170 ppm) .
- C NMR to confirm quaternary carbons and heterocyclic frameworks .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error .
- X-ray Crystallography : Resolve crystal structures to validate bond lengths/angles, particularly for the cyclohepta[c]pyridazinone ring system .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting enzyme inhibition?
Answer:
Focus on modifying key substituents while retaining the core heterocycles:
- Pyridazinone modifications : Introduce electron-withdrawing groups (e.g., -CF) at position 3 to enhance binding to catalytic pockets of kinases or proteases .
- Benzothiazole substitutions : Replace the trifluoromethoxy group with halogens (e.g., -Cl, -F) to assess effects on lipophilicity and target affinity .
- Linker optimization : Test methylene vs. ethylene spacers in the acetamide group to balance flexibility and steric hindrance .
Methodology : - Perform in vitro enzyme inhibition assays (e.g., IC determination for kinases like EGFR or MAPK) .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes with active sites .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo bioactivity data for this compound?
Answer:
Address pharmacokinetic and pharmacodynamic factors:
- Solubility : Improve aqueous solubility via co-solvents (e.g., PEG 400) or prodrug strategies (e.g., esterification of the acetamide) .
- Metabolic stability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., oxidation of the cyclohepta ring) .
- Bioavailability : Use nanoformulations (e.g., liposomes) to enhance tissue penetration in animal models .
Validation : Compare plasma concentration-time profiles (AUC, C) between formulations using LC-MS/MS .
Advanced: What computational methods are effective for predicting off-target interactions?
Answer:
Leverage in silico tools to minimize toxicity risks:
- Pharmacophore modeling : Map electrostatic/hydrophobic features to predict binding to non-target proteins (e.g., hERG channels) .
- QSAR models : Train models using datasets of similar pyridazinone derivatives to predict ADMET properties .
- Molecular dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
Advanced: How do structural analogs of this compound compare in terms of biological activity?
Answer:
A comparative analysis of key analogs is summarized below:
| Compound Name | Structural Modifications | Biological Activity (IC) | Reference |
|---|---|---|---|
| Target Compound | Cyclohepta[c]pyridazinone, 6-(trifluoromethoxy)benzothiazole | EGFR inhibition: 12 nM | |
| Analog A | Pyridazinone replaced with triazolo[4,5-d]pyrimidine | MAPK inhibition: 45 nM | |
| Analog B | Trifluoromethoxy replaced with -NO | Reduced solubility, IC >1 µM | |
| Analog C | Ethylene spacer in acetamide | Improved bioavailability (AUC 2.5x) |
Key Insight : The cyclohepta ring and trifluoromethoxy group are critical for potency, while linker flexibility improves pharmacokinetics .
Basic: What safety precautions are essential during handling and storage?
Answer:
- Handling : Use PPE (gloves, goggles) due to potential irritancy of the benzothiazole moiety. Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., trifluoromethoxy precursors) .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation of the pyridazinone ring .
Advanced: What experimental designs are recommended for optimizing reaction yields in large-scale synthesis?
Answer:
Apply Design of Experiments (DoE) principles:
- Variables : Test temperature (0–40°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (0.5–5 mol%) .
- Response surface methodology (RSM) : Identify optimal conditions (e.g., 25°C, 2 mol% Pd(OAc)) to maximize yield and minimize impurities .
- Scale-up : Use flow chemistry for hazardous steps (e.g., cyclization) to improve safety and reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
